molecular formula C15H18N2O5 B3165085 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid CAS No. 896418-75-0

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid

Cat. No.: B3165085
CAS No.: 896418-75-0
M. Wt: 306.31 g/mol
InChI Key: NWCQWAMRJKYMKJ-UHFFFAOYSA-N
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Description

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid is a chemical compound with potential therapeutic applications. It is characterized by its unique structure, which includes a piperazine ring substituted with a phenoxyacetyl group and a propanoic acid moiety. This compound has garnered interest in various fields of research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction using phenoxyacetyl chloride and the piperazine intermediate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.

    Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate various signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-3-[4-(phenoxyacetyl)piperazin-1-yl]propanoic acid: Similar structure but lacks the 2-phenoxyacetyl substitution.

    3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13(10-15(20)21)16-6-8-17(9-7-16)14(19)11-22-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQWAMRJKYMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC(=O)O)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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